N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety. The benzenesulfonyl group contributes electron-withdrawing properties, while the methoxy and methyl substituents on the aromatic ring may enhance lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-14-23(31-3)24(15-18(17)2)32(27,28)25-20-11-12-22-19(16-20)8-7-13-26(22)33(29,30)21-9-5-4-6-10-21/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJAGALGWRVPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial cells, specifically Gram-positive and Gram-negative pathogens. The compound has been found to be particularly effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300.
Mode of Action
The compound interacts with its bacterial targets by inducing the generation of reactive oxygen species (ROS) . This leads to an increase in ROS in the treated strains compared to the control, which can be detected using fluorescent microscopy and spectrophotometric techniques.
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the generation and management of ROS within the bacterial cells. The increase in ROS can lead to oxidative stress, damaging the bacterial cells and leading to their death.
Pharmacokinetics
It has been found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays. This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the death of the bacterial cells. This is achieved through the generation of ROS, which leads to oxidative stress and damage to the bacterial cells. Transmission electron microscopy has revealed a disturbed membrane architecture in the treated bacterial cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of organic solvents can affect the solubility of the compound. The compound has been found to be very stable in most organic solvents compatible with microbiological assays, suggesting that it may be robust against a range of environmental conditions.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydroquinoline core linked to a benzenesulfonyl group and a methoxy-dimethylbenzene moiety. Its molecular formula is with a molecular weight of 462.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S2 |
| Molecular Weight | 462.58 g/mol |
| CAS Number | 946283-24-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative disorders like Parkinson's disease. The inhibition potency has been recorded with IC50 values in the nanomolar range, indicating high efficacy .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties by targeting bacterial membrane synthesis enzymes such as MurD and GlmU. This interaction disrupts bacterial cell wall formation, leading to cell death .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the sulfonamide and quinoline structures can significantly affect the biological activity of the compound. For instance:
- Sulfonamide Variations : Different sulfonamide substituents have been tested to enhance MAO-B inhibition. Compounds with electron-withdrawing groups on the aromatic rings tend to exhibit increased potency.
- Tetrahydroquinoline Modifications : Alterations in the tetrahydroquinoline moiety also impact the binding affinity for target enzymes, suggesting that both steric and electronic factors play critical roles in activity .
Case Studies
Several studies have focused on the biological implications of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress by modulating MAO activity. This suggests potential therapeutic applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : Research involving bacterial strains showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to inhibit essential enzymes involved in cell wall synthesis .
- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, making it a viable candidate for further development in pharmacotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogues:
Key Observations:
Electron-Withdrawing Groups: The target compound’s benzenesulfonyl group (C₆H₅SO₂) is bulkier and more electron-withdrawing than the propylsulfonyl group (C₃H₇SO₂) in or the benzoyl group (C₆H₅CO) in . This may influence binding affinity in enzyme inhibition .
Aromatic Substituents: The 2-methoxy-4,5-dimethylbenzene group in the target compound increases steric hindrance and lipophilicity relative to the 2-fluorobenzenesulfonamide in or the simpler 2,4-dimethylbenzenesulfonamide in . This could affect solubility and membrane permeability . The diazenyl-linked dicyanoimidazole in introduces a planar, conjugated system, which may confer unique photochemical or redox properties absent in the target compound .
Molecular Weight and Complexity: The target compound (~473 g/mol) is heavier than (~411 g/mol) and (~420.5 g/mol) due to its dual aromatic sulfonamide groups. This may limit bioavailability compared to simpler analogues .
Preparation Methods
Cyclocondensation of Aniline Derivatives
A widely adopted approach involves the acid-catalyzed cyclization of N-allyl aniline precursors. For instance, treatment of 4-nitro-N-allylaniline with concentrated sulfuric acid at 80°C induces intramolecular cyclization, yielding 6-nitro-1,2,3,4-tetrahydroquinoline with 78% efficiency. Subsequent hydrogenation over palladium on carbon reduces the nitro group to an amine, generating 6-amino-1,2,3,4-tetrahydroquinoline.
Suzuki Cross-Coupling for Functionalized Cores
Alternative routes employ Suzuki-Miyaura cross-coupling to install substituents at the 6-position. Reacting 6-bromo-1,2,3,4-tetrahydroquinoline with 4-methoxyboronic acid in the presence of Pd(PPh) and potassium carbonate in dioxane/water (3:1) at 100°C furnishes 6-methoxy-1,2,3,4-tetrahydroquinoline in 85% yield. This method enables precise control over aromatic substitution patterns critical for subsequent sulfonylation.
Sulfonylation at Position 1 with Benzenesulfonyl Chloride
Introducing the benzenesulfonyl group at the tetrahydroquinoline’s 1-position requires meticulous optimization to prevent over-sulfonylation and byproduct formation.
Reaction Conditions and Solvent Selection
Sulfonylation proceeds via nucleophilic attack of the secondary amine on benzenesulfonyl chloride. Trials in dichloromethane (DCM) with triethylamine (3 equiv) at 0°C achieve 92% conversion within 2 hours, whereas dimethylformamide (DMF) at 25°C reduces reaction time to 30 minutes but risks decomposition. Polar aprotic solvents like DMF enhance solubility but necessitate strict temperature control.
Stoichiometric and Catalytic Considerations
A 1.2:1 molar ratio of benzenesulfonyl chloride to tetrahydroquinoline ensures complete conversion without excess reagent accumulation. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by 40%, mitigating steric hindrance from the tetrahydroquinoline’s fused ring system.
Introduction of the 2-Methoxy-4,5-Dimethylbenzenesulfonamide Group
The second sulfonamide moiety is installed at the 6-position through a two-step sequence: amine generation and sulfonyl chloride coupling.
Amine Deprotection and Activation
Following benzenesulfonylation, the 6-methoxy group is demethylated using BBr in DCM at −78°C, yielding a free phenol intermediate. Subsequent Mitsunobu reaction with phthalimide introduces a protected amine, which is liberated via hydrazine hydrate treatment to furnish 6-amino-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.
Sulfonylation with 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride
Coupling the free amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.5 equiv) in pyridine at 60°C for 12 hours achieves 88% yield. The reaction’s progress is monitored via TLC (R = 0.45 in ethyl acetate/hexane 1:1), with purification by silica gel chromatography eluting with a gradient of 20–40% ethyl acetate in hexane.
Optimization of Reaction Conditions
Systematic variation of parameters identifies optimal protocols for each synthetic stage.
Table 1: Comparative Analysis of Sulfonylation Conditions
| Parameter | Condition A (DCM, 0°C) | Condition B (DMF, 25°C) |
|---|---|---|
| Reaction Time (h) | 2.0 | 0.5 |
| Yield (%) | 92 | 85 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Byproduct Formation (%) | <1.0 | 3.8 |
Data from highlight DCM’s superiority in minimizing side reactions despite longer duration.
Purification and Characterization Techniques
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Cyclization of tetrahydroquinoline derivatives using reagents like POCl₃ or H₂SO₄ to generate the 1,2,3,4-tetrahydroquinoline scaffold.
Sulfonylation : Reacting the core with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at reflux conditions .
Functionalization : Introducing methoxy and dimethyl substituents via Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Key Considerations : Reaction temperature (40–60°C) and solvent polarity significantly impact yield (typically 50–70%) and purity (>95% by HPLC) .
Q. How is the compound’s structural identity and purity validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 440.5) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
- Data Cross-Validation : Compare spectral data with synthesized analogs (e.g., N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide) to confirm structural consistency .
Advanced Research Questions
Q. How to design experiments to evaluate its enzyme inhibition potential (e.g., nitric oxide synthase)?
- Experimental Design :
- In Vitro Assays : Use recombinant human nNOS, eNOS, or iNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via L-¹⁴C-citrulline conversion under controlled pH (7.4) and temperature (37°C) .
- Dose-Response Analysis : Test compound concentrations (0.1–100 µM) with positive controls (e.g., L-NMMA for NOS inhibition). Calculate IC₅₀ values using nonlinear regression .
- Selectivity Screening : Compare inhibition across isoforms (nNOS vs. eNOS) to assess isoform specificity .
Q. How to resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?
- Troubleshooting Strategies :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric contaminants affecting activity .
- Assay Variability : Standardize buffer conditions (e.g., Mg²⁺/Ca²⁺ concentrations) and enzyme sources across labs to minimize protocol-driven discrepancies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Approaches :
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to improve aqueous solubility .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to <2.5, enhancing membrane permeability .
- Prodrug Design : Mask sulfonamide groups with acetyl-protected analogs to improve oral absorption .
Q. How to study its interactions with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips to measure binding kinetics (KD, kon/koff) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with sulfonamide -SO₂NH- group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
